molecular formula C15H23ClN4O3 B556287 Bz-Arg-OEt.HCl CAS No. 2645-08-1

Bz-Arg-OEt.HCl

Cat. No. B556287
CAS RN: 2645-08-1
M. Wt: 342,82 g/mole
InChI Key: HIXDELXKSSLIKB-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bz-Arg-OEt.HCl, also known as N α-Benzoyl-L-arginine ethyl ester hydrochloride, is a substrate for trypsin . It is a nonprotein substrate used in spectroscopic assays . It also has a vasodilatory property in rat pulmonary artery and lung tissues .


Synthesis Analysis

The synthesis of Bz-Arg-OEt.HCl involves the use of trypsin in organic and aqueous media . The highest carrier activity was achieved at 1% of water (v/v) in dioxane . The resulting immobilizate could be used over ten cycles with activity retention of 90% in peptide synthesis reaction in 80% (v/v) ethanol and in hydrolysis reaction with activity retention of 87% in buffered aqueous solution .


Molecular Structure Analysis

The molecular formula of Bz-Arg-OEt.HCl is C15H23ClN4O3 . Its molecular weight is 342.82 . The chemical name is ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride .


Chemical Reactions Analysis

Bz-Arg-OEt.HCl is commonly employed in diverse scientific research areas, contributing to peptide and protein synthesis, organic compound exploration, and the study of biochemical and physiological phenomena . It plays a crucial role in investigating biochemical and physiological processes and developing novel laboratory experiments .


Physical And Chemical Properties Analysis

Bz-Arg-OEt.HCl is a solid (powder) and white in color . It is recommended to be stored in a cool dry place with a storage temperature of 2-10 °C .

Scientific Research Applications

Application Summary

Bz-Arg-OEt.HCl is used in the study of kallikreins, a group of serine proteases. It plays a crucial role in investigating biochemical and physiological processes . Specifically, it has been used in the study of porcine pancreatic kallikrein .

Methods of Application

In one study, prokallikrein was activated into α-kallikrein by the action of trypsin and further converted to β-kallikrein . The conversion of α-kallikrein to β-kallikrein by the action of trypsin caused a decrease of Bz-Arg-OEt.HCl hydrolyzing activity and changes of the kinetic constants for the hydrolysis of Bz-Arg-OEt.HCl .

Results or Outcomes

The kinetic constants of this β-kallikrein were distinctly different from those of the β-kallikrein obtained from autolyzed pancreas . This suggests that the β-kallikrein obtained in this study was a different type of β-kallikrein from that obtained from autolyzed pancreas .

Immunology: Analysis of Proteases Involved in Phagocytic Activity of Macrophages

Application Summary

Bz-Arg-OEt.HCl is used in the study of proteases involved in the phagocytic activity of macrophages . It helps in understanding the role of various amino acid esters in the phagocytic activity of guinea pig peritoneal macrophages .

Methods of Application

In the study, the inhibitory effects of various amino acid esters on the phagocytic activity of guinea pig peritoneal macrophages were studied with sensitized 51Cr-sheep erythrocytes (51Cr-EAb) as well as 125I-ƒ¿-amylase complexed with homologous IgG2 antibody (Ag-Ab complex) .

Results or Outcomes

The intracellular uptake of 51Cr-EAb was markedly inhibited by certain amino acid esters, but not by Bz-Arg-OEt . When phagocytosis of the Ag-Ab complex was assayed by measuring the amount of digested products released from macrophage cells, Bz-Arg-OEt did not show any effect . These results suggest that Bz-Arg-OEt does not inhibit the phagocytic activity of macrophages .

properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

971-21-1 (Parent)
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15816
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bz-Arg-OEt.HCl

CAS RN

2645-08-1, 16706-37-9
Record name N-Benzoyl-L-arginine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2645-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16706-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-Arg-OEt.HCl
Reactant of Route 2
Bz-Arg-OEt.HCl
Reactant of Route 3
Reactant of Route 3
Bz-Arg-OEt.HCl
Reactant of Route 4
Bz-Arg-OEt.HCl
Reactant of Route 5
Reactant of Route 5
Bz-Arg-OEt.HCl
Reactant of Route 6
Bz-Arg-OEt.HCl

Citations

For This Compound
24
Citations
RZ Hou, Y Yang, G Li, YB Huang… - Biotechnology and …, 2006 - Wiley Online Library
… Therefore, in our case, BzArg-OEt·HCl and glycinamide as acyl donor and nucleophile respectively are suitable substrates for alcalase. The industrial alkaline protease, alcalase, as a …
Number of citations: 20 iubmb.onlinelibrary.wiley.com
V Kallen-Trummer, W Hofmann, M Rottenberg - Biochemistry, 1970 - ACS Publications
Materials and Methods Trypsin,(bovine, three-times crystallized, salt free, and lyophilized) was a preparation from Fluka AG, Buchs, Switzerland; Z-Arg and Bz-Arg-OEt-HCl were from …
Number of citations: 27 pubs.acs.org
R HOU, H LI, Y LIU, L ZHANG, XU Li… - Chemical Research in …, 2007 - Elsevier
Synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide of Arg-Gly-Asp) was catalyzed by papain under kinetic control, at alkaline …
Number of citations: 1 www.sciencedirect.com
V Čeřovský - Biotechnology letters, 1990 - Springer
The reactions of Bz-Arg-OEt, Boc-Lys-Ome and Boc-Tyr-Lys-OMe with various amino acid amides and peptides, catalyzed by free trypsin in acetonitrile in the presence of triethylamine …
Number of citations: 21 link.springer.com
RZ Hou, N Zhang, G Li, YB Huang, H Wang… - Journal of Molecular …, 2005 - Elsevier
… For a typical reaction system, Bz-Arg-OEt·HCl (0.1 mmol) and Gly-Asp diamide (0.5 mmol) and triethylamine (70 μl) were dissolved in 1.7 ml of absolute ethanol and incubated for 10 …
Number of citations: 25 www.sciencedirect.com
RZ Houa, Y Yanga, G Lib, YB Huanga, H Wanga… - 2006 - researchgate.net
… Therefore, in our case, Bz-Arg-OEt∙HCl and Gly-NH2 as acyl donor and nucleophile respectively are suitable substrates for alcalase. The industrial alkaline protease alcalase as a …
Number of citations: 0 www.researchgate.net
H Tsunematsu, S Makisumi - The Journal of Biochemistry, 1980 - academic.oup.com
… L-Bz-Arg-OEt-HCl and TV^-benzoyl-L-arginine />-nitroanilide hydrochloride (L-Bz-Arg-pNA-HCl) were purchased from the Protein Research Foundation. D-Bz-Arg-OEtHC1 was …
Number of citations: 15 academic.oup.com
C Zhou, X Wu, B Jiang, S Shen - Korean Journal of Chemical Engineering, 2011 - Springer
… The substrate of Bz-ArgOEt·HCl and the pure dipeptide of Bz-Arg-Lys-OH were obtained from GL Biochem (Shanghai, China). The other substrate Lys-OH was bought from Sinopharm …
Number of citations: 4 link.springer.com
R Joshi, L Meng, H Eckstein - Helvetica Chimica Acta, 2008 - Wiley Online Library
… Bz-Arg-OEt·HCl to Bz-Arg-Asp(OEt)-Tyr-Met-OAl, easily available nucleophiles (amino acid esters) were used in excess. The reaction between BzArg-OEt·HCl … (Bz-Arg-OEt · HCl) and …
Number of citations: 8 onlinelibrary.wiley.com
SR Morcelle, CS Liggieri, MA Bruno, N Priolo… - Journal of Molecular …, 2009 - Elsevier
… p-nitroanilide hydrochloride (BAPNA), N α -carbobenzoxy-l-arginine p-nitroanilide hydrochloride (Z-Arg-pNA) and N α -benzoyl-l-arginine ethyl ester hydrochloride (Bz-Arg-OEt·HCl) …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.